L-Asparaginyl-L-tyrosyl-L-seryl-L-methionyl-L-aspartic acid
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Overview
Description
L-Asparaginyl-L-tyrosyl-L-seryl-L-methionyl-L-aspartic acid is a peptide composed of five amino acids: asparagine, tyrosine, serine, methionine, and aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-tyrosyl-L-seryl-L-methionyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-tyrosyl-L-seryl-L-methionyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide using oxidizing agents like hydrogen peroxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under mild conditions.
Reduction: Dithiothreitol (DTT) in a buffered solution.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Asparaginyl-L-tyrosyl-L-seryl-L-methionyl-L-aspartic acid has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the development of biosensors and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-tyrosyl-L-seryl-L-methionyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
L-Asparaginyl-L-tyrosyl-L-seryl-L-leucyl-L-methionine: Similar structure but with leucine instead of aspartic acid.
L-Asparaginyl-L-tyrosyl-L-seryl-L-methionyl-L-glutamic acid: Similar structure but with glutamic acid instead of aspartic acid.
Uniqueness
L-Asparaginyl-L-tyrosyl-L-seryl-L-methionyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of methionine and aspartic acid residues can influence its reactivity and interaction with other molecules, making it valuable for specific research and industrial applications.
Properties
CAS No. |
827301-17-7 |
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Molecular Formula |
C25H36N6O11S |
Molecular Weight |
628.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C25H36N6O11S/c1-43-7-6-15(22(38)30-17(25(41)42)10-20(35)36)28-24(40)18(11-32)31-23(39)16(8-12-2-4-13(33)5-3-12)29-21(37)14(26)9-19(27)34/h2-5,14-18,32-33H,6-11,26H2,1H3,(H2,27,34)(H,28,40)(H,29,37)(H,30,38)(H,31,39)(H,35,36)(H,41,42)/t14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
QDUAGJTZKOCWNK-ATIWLJMLSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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